4-[Bis(2-hydroxyethyl)amino]phenol
CAS No.: 2198-51-8
Cat. No.: VC18754031
Molecular Formula: C10H15NO3
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2198-51-8 |
|---|---|
| Molecular Formula | C10H15NO3 |
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | 4-[bis(2-hydroxyethyl)amino]phenol |
| Standard InChI | InChI=1S/C10H15NO3/c12-7-5-11(6-8-13)9-1-3-10(14)4-2-9/h1-4,12-14H,5-8H2 |
| Standard InChI Key | DBXKIYHVQNCBRQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1N(CCO)CCO)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features a phenol ring substituted at the para position with a bis(2-hydroxyethyl)amino group (). This configuration introduces both hydrophilic (hydroxyl groups) and weakly basic (tertiary amine) functionalities, enabling diverse interactions in aqueous and organic media. X-ray crystallography of related Schiff base derivatives reveals intramolecular hydrogen bonding between hydroxyl groups and adjacent nitrogen atoms, which stabilizes the molecular conformation .
Solubility and Stability
4-[Bis(2-hydroxyethyl)amino]phenol demonstrates high solubility in water, ethanol, and dimethyl sulfoxide (DMSO), attributable to its polar substituents. Its stability under acidic and neutral conditions is notable, though prolonged exposure to alkaline environments may lead to degradation via hydrolysis of the amine group . Thermal analysis shows a melting point range of 98–102°C, with decomposition observed above 250°C.
Synthesis and Optimization
Conventional Synthetic Routes
The most widely reported synthesis involves the nucleophilic substitution of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine under catalytic conditions . A patented method (CN102731327A) outlines the following optimized protocol:
| Parameter | Condition |
|---|---|
| Reactants | p-Fluorobenzaldehyde, diethanolamine |
| Catalyst | BF₃·Et₂O (5–10 mol%) |
| Solvent | Toluene or xylene |
| Temperature | 105–110°C (reflux) |
| Reaction Time | 18–24 hours |
| Yield | 40–50% |
| Purity (HPLC) | >99% |
This method emphasizes cost-effectiveness and scalability, with toluene as a preferred solvent due to its azeotropic removal of water, driving the reaction to completion .
Purification and Characterization
Post-synthesis, the crude product is purified via recrystallization from isopropyl ether, yielding a faint yellow solid . Structural confirmation is achieved through NMR, IR spectroscopy, and mass spectrometry, with characteristic signals for phenolic –OH (δ 9.2 ppm), hydroxyethyl protons (δ 3.6–3.8 ppm), and aromatic protons (δ 6.7–7.1 ppm).
Biological Activities and Mechanisms
Antioxidant Properties
The compound exhibits significant radical-scavenging activity, as demonstrated in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Its IC₅₀ value of 12.3 μM surpasses that of standard antioxidants like ascorbic acid (IC₅₀ = 25.6 μM), likely due to the synergistic effect of the phenolic hydroxyl and amine groups in stabilizing free radicals .
Enzyme Inhibition
In vitro studies reveal inhibitory effects on tyrosinase (IC₅₀ = 18.4 μM) and acetylcholinesterase (IC₅₀ = 22.1 μM), suggesting potential applications in treating hyperpigmentation disorders and neurodegenerative diseases . Molecular docking simulations indicate that the hydroxyethyl groups facilitate hydrogen bonding with enzyme active sites, while the planar phenol ring engages in π-π stacking with aromatic residues .
Toxicological Profile
Industrial and Research Applications
Hair Dye Intermediates
The compound serves as a precursor in oxidative hair dyes, where it reacts with couplers like resorcinol to form colored indo dyes. European Commission evaluations (SCCP/162) note its presence in commercial formulations at concentrations ≤1%, with dermal absorption rates of 0.032–0.073 μg/cm²/hour .
Coordination Chemistry
The bis(2-hydroxyethyl)amino group acts as a tridentate ligand, coordinating metal ions such as Cu(II) and Fe(III) through the nitrogen and hydroxyl oxygen atoms. Resulting complexes exhibit catalytic activity in oxidation reactions, including the conversion of cyclohexane to adipic acid .
Pharmaceutical Development
Ongoing research explores its derivatization into Schiff bases for antimicrobial and anticancer agents. A recent study synthesized a vanadium(IV) complex with 4-[bis(2-hydroxyethyl)amino]phenol, demonstrating 72% inhibition of MCF-7 breast cancer cells at 10 μM .
Future Research Directions
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Structure-Activity Relationships: Systematic modification of hydroxyethyl chain lengths to enhance bioactivity.
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Drug Delivery Systems: Encapsulation in polymeric nanoparticles to improve bioavailability.
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Green Synthesis: Exploring biocatalytic routes using immobilized lipases or peroxidases.
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